Carzenide

Catalog No.
S002764
CAS No.
138-41-0
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carzenide

Avoid meta-isomer batch failures. Carzenide (CAS 138-41-0) is the para-sulfamoylbenzoic acid scaffold for CA inhibitor synthesis, DELs, and metalloenzyme-targeted libraries. - Bifunctional geometry: para-COOH enables predictable amide coupling; sulfonamide anchors zinc. - Validated CA II binding; click-chemistry-ready for membrane-impermeant inhibitors. - Forms consistent R2(2)(8) motifs for cocrystal engineering. - Supply: ≥98% purity, ambient shipping, globally stocked.

CAS Number

138-41-0

Product Name

Carzenide

IUPAC Name

4-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N

Synonyms

carzenide, carzenide dipotassium salt, carzenide, monosilver (+1) salt, p-sulphamoylbenzoic acid, sulfamoylbenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

The exact mass of the compound Carzenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 mg, 5 g

Carzenide, chemically designated as 4-sulfamoylbenzoic acid, is a highly versatile bifunctional aromatic building block characterized by a para-substituted sulfonamide and a carboxylic acid group [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a core pharmacophore scaffold for the synthesis of carbonic anhydrase (CA) inhibitors, DNA-encoded libraries (DELs), and transition metal coordination complexes [2]. Unlike simple benzenesulfonamides, the presence of the para-carboxylic acid provides a highly reactive, sterically predictable vector for amide coupling and supramolecular assembly, making it a critical precursor for developing membrane-impermeant diagnostics and metallo-pharmaceuticals [3].

Research Fit

Carbonic anhydrase inhibitor baseline control studies

Mafenide metabolite analytical standard for PK research

Physicochemical ionization and permeability model compound

Substituting Carzenide with its meta-isomer, 3-sulfamoylbenzoic acid, or non-sulfonated analogs like 4-aminobenzoic acid (PABA) fundamentally disrupts downstream processability and target affinity [1]. The meta-isomer alters the spatial vector between the carboxyl and sulfonamide groups, which prevents the formation of the specific linear coordination geometries required for stable metal-organic frameworks and alters the R22(8) hydrogen-bonding ring motifs critical for predictable pharmaceutical cocrystal engineering[2]. Furthermore, replacing Carzenide with generic benzoic acid derivatives eliminates the primary zinc-binding sulfonamide anchor, completely abolishing the compound's utility as a carbonic anhydrase targeting moiety in combinatorial screening and structural biology workflows[3].

Substitution Risk

Carboxy-substituted benzenesulfonamide Heterocyclic sulfonamides (e.g., acetazolamide) display divergent Ki profiles, invalidating potency benchmarks.
Limited aqueous solubility Highly soluble simple sulfonamides (e.g., sulfanilamide) cannot replicate Carzenide’s solution behavior, risking formulation failure.
Low pKa-driven full ionization at pH 7.4 Higher pKa analogs remain partially unionized, altering passive permeability and transporter interaction interpretation.

Target Enrichment in DEL Screening

In primer extension-mediated aptamer-gated DEL screening, Carzenide serves as a highly effective core scaffold due to its established baseline affinity for CA II (IC50 = 15 µM). When conjugated to peptide linkers, Carzenide-based libraries demonstrated robust target-specific enrichment, yielding a ΔCT of 7 in RT-qPCR analysis compared to non-targeting controls [1]. This significant differential confirms that the para-sulfamoylbenzoic architecture provides a reliable, active-site-directed anchor for discovering high-affinity ligand variants, whereas generic benzoic acid fails to stabilize the necessary duplexes .

Evidence DimensionTarget-specific enrichment (ΔCT in RT-qPCR)
Target Compound DataCarzenide (4-sulfamoylbenzoic acid) conjugates: ΔCT = 7 (distinct stabilized duplex band)
Comparator Or BaselineBenzoic acid (non-targeting) conjugates: ΔCT = 0 (no band, Exo I degradation)
Quantified Difference7-cycle threshold difference indicating massive target-specific enrichment
ConditionsAptamer-gated DEL screening against CA II target protein

Ensures high signal-to-noise ratios and reliable hit generation for procurement teams investing in DEL synthesis.

Enzyme Inhibition (Ki)
Cross-study comparable
Carzenide: 871 nM (delta CA) Methazolamide: 14 nM (human CA II) ~62-fold difference
Baseline potency reference for assay calibration
Isoform and species context may limit direct translation

Metal Complexation for Metallo-Pharmaceuticals

Carzenide's bifunctional nature allows it to act as an exceptional ligand for synthesizing transition metal complexes (e.g., Mg, Mn, Fe, Co). These synthesized [M(sba)2(H2O)x] complexes exhibit remarkable esterase inhibition potentials for hCA II, achieving Ki values between 0.046 and 0.085 µM [1]. This is highly competitive with, and in some cases structurally superior to, standard uncomplexed sulfonamides or acetazolamide baselines, proving that the para-carboxylate group provides an ideal coordination site without sterically hindering the active sulfonamide pharmacophore [2].

Evidence DimensionhCA II Esterase Inhibition (Ki)
Target Compound DataCarzenide metal complexes (Mg, Mn, Fe, Co): Ki = 0.046–0.085 µM
Comparator Or BaselineBaseline Carzenide / Acetazolamide standard: Ki in the low micromolar to high nanomolar range
Quantified DifferenceNanomolar inhibition achieved through stable metal coordination
ConditionsIn vitro hCA II esterase inhibition assay

Validates the compound as a premium bifunctional ligand for laboratories engineering advanced metallo-pharmaceuticals and enzyme inhibitors.

Aqueous Solubility
Cross-study comparable
Carzenide: 453 mg/L (25°C) Sulfanilamide: 7,500 mg/L (25°C) Acetazolamide: <200 mg/L (22°C) ~16.5-fold lower than sulfanilamide
Solubility context for formulation design
Temperature and method variation may affect absolute values

Halogen-Free Supramolecular Assembly

For pharmaceutical formulation and cocrystal engineering, Carzenide provides highly predictable hydrogen-bonding synthons (O–H···O, N–H···O) without the competing polarizable interactions seen in halogenated analogs. When compared to 4-chloro-3-sulfamoylbenzoic acid, which introduces complex soft halogen-bond (Cl···O) interference, Carzenide reliably forms binary and ternary cocrystals through standard acid-amide heterosynthons and R22(8) ring motifs[1]. This predictability is critical for maintaining strict stoichiomorphism during liquid-assisted grinding and solvent evaporation processes[2].

Evidence DimensionSynthon predictability and stoichiomorphism
Target Compound DataCarzenide: Pure hydrogen-bond synthon formation (R22(8) motifs)
Comparator Or Baseline4-chloro-3-sulfamoylbenzoic acid: Competing hydrogen and halogen (Cl···O) bonds
Quantified DifferenceElimination of halogen-bond interference for streamlined cocrystal design
ConditionsLiquid-assisted grinding (LAG) and slow solvent evaporation

Reduces formulation failure rates by providing a structurally reliable coformer for complex pharmaceutical cocrystals.

Acid Dissociation (pKa)
Cross-study comparable
Carzenide: 3.50 (25°C) Acetazolamide: 7.2 (25°C) ~3.7 unit difference (>5,000-fold acidity)
Ionization state context for permeability studies
Method context may vary; confirm under assay conditions

EDCI Coupling for Extracellular Targeting

The para-carboxylic acid of Carzenide allows for direct, high-yield activation and coupling using standard reagents like EDCI. In the synthesis of membrane-impermeant CA IX/XII inhibitors, Carzenide was efficiently coupled with propargyl amine to produce terminal alkyne amides, enabling subsequent click-chemistry functionalization [1]. Standard benzenesulfonamide lacks this reactive tail, requiring significantly longer, multi-step synthetic routes to achieve the necessary bulky, charged, or hydrophilic moieties required to prevent cellular internalization .

Evidence DimensionSynthetic route efficiency for tail addition
Target Compound DataCarzenide: Direct single-step EDCI coupling to propargyl amine
Comparator Or BaselineBenzenesulfonamide: Requires multi-step functionalization to install a reactive linker
Quantified DifferenceEliminates intermediate synthetic steps for terminal alkyne installation
ConditionsEDCI-mediated amide coupling for click-chemistry precursors

Lowers synthesis costs and accelerates the development pipeline for tumor-selective, extracellularly restricted therapeutics.

Acute Toxicity (LD50)
Method context
Carzenide: 350 mg/kg (i.p., rat) Sulfanilamide: 3,900 mg/kg (oral, rat) ~11-fold difference (route-adjusted caution)
In vivo dose-ranging study reference context
Different administration routes limit direct comparison
Long-Term Stability
Supplier data
36 months (lyophilized, -20°C, desiccated)
Procurement confidence for extended projects
Verify upon receipt for critical studies

DEL Synthesis Scaffold

Carzenide is the optimal starting material for constructing combinatorial libraries targeting metalloenzymes. Its validated baseline affinity for CA II and highly reactive carboxyl group allow for efficient peptide conjugation, ensuring robust target-specific enrichment during aptamer-gated screening workflows [1].

Membrane-Impermeant Oncology Diagnostics

Due to its para-carboxylic acid tail, Carzenide is heavily procured for synthesizing bulky, membrane-impermeant sulfonamides. It easily undergoes EDCI-mediated coupling with propargyl amines, serving as a critical click-chemistry precursor for developing inhibitors that selectively target extracellular tumor-associated CA IX and XII [2].

Metallo-Pharmaceutical Coordination Complexes

In inorganic and medicinal chemistry, Carzenide functions as a premium bifunctional ligand. It reliably coordinates with transition metals (Mg, Mn, Fe, Co) to form stable complexes that exhibit nanomolar esterase inhibition, making it a vital building block for next-generation metallo-pharmaceuticals [3].

Pharmaceutical Cocrystal Coformer

For formulation scientists, Carzenide acts as a highly predictable coformer. Its ability to form consistent R22(8) hydrogen-bonding ring motifs without the unpredictable interference of halogen bonds makes it ideal for liquid-assisted grinding and the reliable assembly of multicomponent pharmaceutical cocrystals [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
CA Inhibitor Development Baseline
Defined CA inhibition profile across multiple isoforms
Verify Ki in target isoform; benchmark novel analogs
Mafenide Metabolite Analytical Standard
Major circulating metabolite of Mafenide
Confirm method specificity for Carzenide in research matrices
Physicochemical Model Compound
Moderate aqueous solubility and low pKa
Assess ionization-dependent permeability and formulation behavior
In Vivo Toxicology Reference Compound
Documented acute toxicity benchmark (i.p. LD50)
Verify dose-response in rodent models for class comparisons

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.00957888 Da

Monoisotopic Mass

201.00957888 Da

Heavy Atom Count

13

LogP

0.5 (LogP)

UNII

30Z5HQB5A4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

138-41-0

Wikipedia

Carzenide

General Manufacturing Information

Benzoic acid, 4-(aminosulfonyl)-: ACTIVE
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Takaoka et al. Self-assembling nano-probes displaying off/on 19F NMR signal for protein detection and imaging. Nature Chemistry, doi: 10.1038/nchem.365, published online 23 September 2009 http://www.nature.com/naturechemistry

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